N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide is a complex organic compound that features a piperidine ring, a thiophene moiety, and a sulfamoyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds with a sulfonamide or sulfamide moiety have been found to exhibit potent cb1r (cannabinoid receptor type 1) activity .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through hydrogen bonds .
Biochemical Pathways
Compounds with similar structures have been found to affect the cannabinoid receptor pathways .
Pharmacokinetics
Compounds with a sulfonamide or sulfamide moiety and a tpsa value over 90 å 2 are considered to have a low probability to cross the blood-brain barrier (bbb), suggesting peripheral restriction .
Result of Action
Similar compounds have been found to exhibit antagonist activity at the cb1r, which could potentially lead to various physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate. This can be achieved through the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Attachment of the Thiophene Moiety: The thiophene ring is introduced through a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperidine intermediate.
Introduction of the Sulfamoyl Group: The sulfamoyl group is incorporated using sulfonyl chloride derivatives under basic conditions.
Final Coupling: The final step involves coupling the intermediate with isobutyryl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
N-(4-(N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide: Similar structure with a thiophene ring at a different position.
N-(4-(N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide: Contains a furan ring instead of a thiophene ring.
N-(4-(N-((1-(pyridin-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide: Features a pyridine ring in place of the thiophene ring.
Uniqueness
The uniqueness of N-(4-(N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)sulfamoyl)phenyl)isobutyramide lies in its specific combination of functional groups, which may confer distinct pharmacological properties and binding affinities compared to its analogs.
Properties
IUPAC Name |
2-methyl-N-[4-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S2/c1-16(2)21(25)23-19-3-5-20(6-4-19)29(26,27)22-13-17-7-10-24(11-8-17)14-18-9-12-28-15-18/h3-6,9,12,15-17,22H,7-8,10-11,13-14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPNXLIKOKAOOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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